molecular formula C15H22N2O2 B2921213 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde CAS No. 866155-41-1

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde

Cat. No.: B2921213
CAS No.: 866155-41-1
M. Wt: 262.353
InChI Key: RNKVBOFYRDQILH-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C15H22N2O2. It has gained significant attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

The synthesis of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde typically involves the reaction of 2,4-dimethylphenol with 2-chloroethylpiperazine, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include solvents like ethanol and catalysts such as palladium on carbon. .

Scientific Research Applications

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has potential biological activity and is studied for its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde can be compared with other similar compounds, such as:

    4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.

    2,4-Dimethylphenoxyethylamine: This compound has a similar phenoxyethyl group but with an amine group instead of a piperazine ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(2,4-dimethylphenoxy)ethyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-3-4-15(14(2)11-13)19-10-9-16-5-7-17(12-18)8-6-16/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKVBOFYRDQILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCN(CC2)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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